Nematicidal Activity: 4-Phenyl vs. 3-Chlorophenyl Analog
In a direct, head-to-head comparison using a soil-incorporated assay against the root-knot nematode (*Meloidogyne incognita*), 3-Chloro-4-phenyl-1,2,5-thiadiazole (Compound 1) demonstrated a Knot Index of 0.65 at an application rate of 25 ppm [1]. Under identical conditions, the closely related analog 3-Chloro-4-(3-chlorophenyl)-1,2,5-thiadiazole (Compound 2) exhibited a significantly improved Knot Index of 0.00 at 25 ppm, representing a complete control of nematode-induced galling [1]. The quantified difference in efficacy highlights the profound impact of a meta-chloro substitution on the phenyl ring for this specific biological target.
| Evidence Dimension | Nematicidal efficacy (Knot Index, lower is better) |
|---|---|
| Target Compound Data | Knot Index = 0.65 at 25 ppm soil incorporation |
| Comparator Or Baseline | 3-Chloro-4-(3-chlorophenyl)-1,2,5-thiadiazole (Compound 2): Knot Index = 0.00 at 25 ppm |
| Quantified Difference | Absolute difference of 0.65 on a 0-4 scale, where 0 indicates complete control and 4 indicates no control |
| Conditions | Soil-incorporated evaluation against *Meloidogyne incognita* on tomato plants, evaluated two weeks post-planting [1] |
Why This Matters
This data provides a clear, quantitative benchmark for selecting the appropriate thiadiazole scaffold in nematicide development; the unsubstituted phenyl derivative offers moderate activity, while the 3-chloro analog is significantly more potent, enabling precise SAR-driven lead optimization.
- [1] US Patent 4,555,521. Nematicidal 3-substituted-4-phenyl-1,2,5-thiadiazoles. Table II. November 26, 1985. View Source
